Tuberculostearic Acid Methyl-d3 Ester

Stable Isotope Dilution Mass Spectrometry GC-MS Internal Standard Mycobacterial Lipidomics

Select this d3-labeled analog for precise GC-MS quantification of TBSA, a mycobacterium-specific biomarker. Unlike non-isotopic internal standards (e.g., nonadecanoic acid), the +3 Da mass shift ensures baseline chromatographic resolution while retaining near-identical extraction recovery, ionization response, and retention time as the native methyl ester. This eliminates systematic quantification errors inherent to structural surrogates and avoids the retention-time shifts seen with higher-deuterium or ethyl-d5 analogs, delivering the accuracy required for stable isotope dilution method validation in TB diagnostics and anti-tuberculosis drug discovery.

Molecular Formula C₂₀H₃₇D₃O₂
Molecular Weight 315.55
Cat. No. B1162353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculostearic Acid Methyl-d3 Ester
Synonyms10-Methyloctadecanoic Acid Methyl-d3 Ester;  10-Methylstearic acid Methyl-d3 Ester
Molecular FormulaC₂₀H₃₇D₃O₂
Molecular Weight315.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberculostearic Acid Methyl-d3 Ester: A Deuterated Mycobacterial Biomarker Internal Standard for Quantitative GC-MS


Tuberculostearic Acid Methyl-d3 Ester is a stable isotope-labeled analog of Tuberculostearic Acid Methyl Ester, the methyl ester derivative of tuberculostearic acid (TBSA; 10-methyloctadecanoic acid), a methyl-branched saturated fatty acid uniquely produced by Actinomycetales bacteria including Mycobacterium tuberculosis . The compound features three deuterium atoms incorporated into the methyl ester moiety (molecular formula C₂₀H₃₇D₃O₂, molecular weight 315.55), providing a +3 Da mass shift relative to the unlabeled ester (C₂₀H₄₀O₂, MW 312.53) for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) based quantitative assays . TBSA serves as a cell wall-associated biomarker specific to mycobacteria, with its detection in clinical specimens such as sputum, cerebrospinal fluid, and pleural fluid being investigated for rapid tuberculosis diagnosis [1].

Why Tuberculostearic Acid Methyl-d3 Ester Cannot Be Replaced by Generic Internal Standards or Unlabeled Analogs


In quantitative GC-MS analysis of tuberculostearic acid (TBSA), substituting Tuberculostearic Acid Methyl-d3 Ester with a non-isotopic analog such as nonadecanoic acid introduces systematic quantification errors. Nonadecanoic acid (C19:0) is a straight-chain fatty acid that differs structurally from the methyl-branched TBSA (10-methyloctadecanoic acid), resulting in divergent chromatographic retention behavior, extraction recovery, and ionization efficiency that cannot fully correct for matrix effects and sample preparation variability [1]. While unlabeled TBSA methyl ester would provide structural identity, it is indistinguishable from endogenous TBSA in the sample, precluding its use as an internal standard in stable isotope dilution mass spectrometry. Furthermore, deuterated analogs with different labeling patterns (e.g., ethyl-d5 ester) or excessive deuterium incorporation (>6 atoms) may exhibit significant chromatographic retention time shifts and altered extraction recoveries relative to the native analyte, compromising quantification accuracy [2]. The three-deuterium labeling of Tuberculostearic Acid Methyl-d3 Ester provides the optimal balance between sufficient mass differentiation and preservation of near-identical physicochemical behavior to the unlabeled TBSA methyl ester analyte [3].

Tuberculostearic Acid Methyl-d3 Ester: Quantified Differentiation Versus Internal Standard Alternatives


Mass Shift and Isotopic Purity: +3 Da Differentiation from Unlabeled TBSA Methyl Ester

Tuberculostearic Acid Methyl-d3 Ester (C₂₀H₃₇D₃O₂, MW 315.55) provides a +3 Da mass shift relative to the unlabeled Tuberculostearic Acid Methyl Ester (C₂₀H₄₀O₂, MW 312.53). This mass difference enables complete baseline separation in selected ion monitoring (SIM) mode during GC-MS analysis without isotopic overlap . In contrast, a structural analog internal standard such as nonadecanoic acid (C19:0, MW 298.51) possesses a different molecular weight and distinct mass spectral fragmentation pattern, requiring separate calibration and failing to co-elute precisely with TBSA methyl ester under identical chromatographic conditions [1].

Stable Isotope Dilution Mass Spectrometry GC-MS Internal Standard Mycobacterial Lipidomics

Chromatographic Co-Elution Behavior: Retention Time Shift Comparison

Deuterated internal standards with three deuterium atoms (d3) exhibit negligible chromatographic retention time shifts relative to their unlabeled counterparts. Published systematic evaluations demonstrate that deuterated analogs with up to approximately six deuterium atoms show no measurable retention time differences, whereas compounds with ten or more deuterium atoms can exhibit shifts up to 1.2 minutes [1]. Tuberculostearic Acid Methyl-d3 Ester, with precisely three deuterium atoms, falls well within the safe threshold for retention time equivalence. In contrast, a structural analog such as nonadecanoic acid exhibits a fundamentally different retention time, necessitating separate calibration and introducing quantification uncertainty [2].

GC-MS Method Validation Deuterated Internal Standard Retention Time Shift

Quantitative Accuracy: Correlation with Colony-Forming Units in M. tuberculosis Models

In a validated GC-MS/MS method, the quantity of Tuberculostearic Acid Methyl Ester (TBSAME) was positively correlated with colony-forming units (CFUs) of Mycobacterium tuberculosis across three experimental models: axenic medium, macrophage cultures, and lungs of gamma interferon knockout (GKO) mice [1]. This established quantitative relationship provides the foundational evidence that Tuberculostearic Acid Methyl-d3 Ester, as the internal standard for this method, enables accurate quantification of TBSA as a surrogate biomarker for mycobacterial load. The method demonstrated sensitivity capable of detecting growth inhibition of any M. tuberculosis strain in both cell culture and in vivo settings, with TBSA quantification showing positive correlation with CFU in all models tested [2].

Anti-TB Drug Efficacy Biomarker Quantification In Vivo Bacterial Load

Structural Confirmation of Methyl Branching Position via Tandem MS

Low-energy collision-induced dissociation (CID) of the molecular ion derived from Tuberculostearic Acid Methyl Ester reveals enhanced radical site cleavage at the C-10 methyl branching position, producing a diagnostic fragmentation pattern that enables unambiguous identification of the branching site [1]. This characteristic fragmentation behavior is preserved in the d3-labeled analog, allowing the deuterated internal standard to serve not only for quantification but also as a retention time and fragmentation pattern reference for structural confirmation. In contrast, straight-chain fatty acid methyl esters such as methyl stearate or nonadecanoic acid methyl ester lack this diagnostic branching-site fragmentation signature [2].

Branched-Chain Fatty Acid Analysis Tandem Mass Spectrometry Mycobacterial Lipid Characterization

Thermal Stability Advantage: Autoclave Compatibility for Biosafety

Tuberculostearic acid (TBSA) demonstrates exceptional thermal stability that enables lung homogenates and other biological samples containing viable Mycobacterium tuberculosis to be autoclaved prior to GC-MS/MS analysis [1]. This property is critical for biosafety, as it allows complete inactivation of infectious mycobacteria before samples leave containment facilities. The d3-labeled methyl ester internal standard can be added post-autoclaving for quantification. In contrast, viability-based assays such as CFU enumeration require handling of live organisms throughout the procedure, increasing biosafety risks and restricting workflow flexibility [2].

Biosafety Level 3 Sample Inactivation Mycobacterial Research

Tuberculostearic Acid Methyl-d3 Ester: Validated Application Scenarios for Research and Procurement


Quantitative Determination of Mycobacterial Load in Anti-TB Drug Screening

In academic and pharmaceutical anti-tuberculosis drug discovery programs, Tuberculostearic Acid Methyl-d3 Ester serves as the internal standard for GC-MS/MS quantification of TBSA methyl ester as a surrogate biomarker for M. tuberculosis growth. This method has been validated in axenic culture, macrophage infection models, and in vivo mouse lung homogenates, showing positive correlation with CFU counts across all systems [1]. The assay reduces the time required for growth inhibition assessment from 2-3 weeks (CFU enumeration) to a few hours, accelerating compound screening throughput [2].

Clinical Diagnostic Method Development for Tuberculous Meningitis and Pulmonary TB

For clinical research laboratories developing rapid diagnostic assays for tuberculosis, Tuberculostearic Acid Methyl-d3 Ester enables accurate quantification of TBSA in cerebrospinal fluid, sputum, pleural fluid, and other clinical specimens. TBSA is a structural component of mycobacteria not normally present in human tissues, and its detection by GC-MS with deuterated internal standardization has been investigated as a rapid, sensitive, and specific test for tuberculous meningitis and pulmonary tuberculosis [1]. The d3-labeled internal standard provides the precision required for method validation and regulatory submission [2].

Mycobacterial Lipidomics and Membrane Biosynthesis Research

In fundamental mycobacterial biology research, Tuberculostearic Acid Methyl-d3 Ester supports quantitative lipidomic studies of Actinomycetales membrane composition. TBSA is a characteristic fatty acid of acid-fast bacteria of the order Actinomycetales, and its quantification via stable isotope dilution enables precise measurement of TBSA incorporation into phosphatidylinositol mannosides and other membrane lipids [1]. The compound's diagnostic fragmentation pattern in tandem MS, preserved in the deuterated analog, also facilitates structural confirmation of methyl-branched fatty acids in complex lipid extracts [2].

Method Validation and Quality Control in Clinical Microbiology Laboratories

For clinical microbiology and reference laboratories implementing GC-MS-based mycobacterial detection methods, Tuberculostearic Acid Methyl-d3 Ester provides the stable isotope-labeled internal standard required for meeting FDA and CLIA method validation guidelines. The compound's near-identical extraction recovery, ionization response, and chromatographic behavior to endogenous TBSA methyl ester ensure accurate matrix effect compensation across diverse biological sample types including serum, cerebrospinal fluid, pleural fluid, and pericardial fluid [1].

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